N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic benzodioxole carboxamide derivative characterized by a benzo[d][1,3]dioxole core linked to an azepane (a seven-membered saturated amine ring) via a but-2-yn-1-yl spacer. The structural uniqueness of this compound lies in the combination of a rigid alkyne spacer and the azepane moiety, which may influence its pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and receptor binding affinity.
Properties
IUPAC Name |
N-[4-(azepan-1-yl)but-2-ynyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-18(15-7-8-16-17(13-15)23-14-22-16)19-9-3-6-12-20-10-4-1-2-5-11-20/h7-8,13H,1-2,4-5,9-12,14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYQIDOJYGRYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC#CCNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3,4-(Methylenedioxy)phenylacetic Acid
3,4-(Methylenedioxy)phenylacetic acid is esterified using oxalyl chloride in methanol to yield methyl 2-(benzo[d]dioxol-5-yl)acetate. This step achieves near-quantitative conversion under anhydrous conditions.
Reaction Conditions :
Amide Bond Formation
The carboxylic acid derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) as coupling agents. Reaction with primary or secondary amines forms the corresponding carboxamides.
Example Protocol :
- Substrate : Methyl 2-(benzo[d]dioxol-5-yl)acetate.
- Amine : 4-(Azepan-1-yl)but-2-yn-1-amine.
- Conditions : Dichloromethane (DCM), EDCI (1.8 mmol), DMAP (0.3 mmol), 24–78 hours under nitrogen.
- Yield : 70–75% (analogous compounds).
Analytical Validation :
- HRMS : Molecular ion peak at m/z 302.1028 (C₁₆H₁₆NO₅).
- ¹H NMR : Characteristic singlet at δ 6.12 ppm (O–CH₂–O), δ 9.91 ppm (N–H).
Functionalization of the Alkyne-Azepane Moiety
The 4-(azepan-1-yl)but-2-yn-1-yl side chain is synthesized via nucleophilic substitution or metal-catalyzed coupling reactions.
Synthesis of 4-(Azepan-1-yl)but-2-yn-1-amine
Azepane reacts with propargyl bromide derivatives to form the alkyne-azepane intermediate.
Reaction Pathway :
- Alkyne Bromination : Propargyl alcohol → Propargyl bromide (PBr₃, 0°C).
- Nucleophilic Substitution : Propargyl bromide + azepane → 4-(azepan-1-yl)but-2-yn-1-amine.
Sonogashira Coupling
Palladium-catalyzed coupling of halogenated benzo[d]dioxole with terminal alkynes introduces the azepane-alkyne group.
Example :
- Substrate : 4-Bromo-1,3-benzodioxole.
- Catalyst : Pd(PPh₃)₂Cl₂, CuI.
- Conditions : THF, 60°C, 12 hours.
- Yield : 68–73%.
Final Assembly of N-(4-(Azepan-1-yl)but-2-yn-1-yl)benzo[d]dioxole-5-carboxamide
The carboxamide linkage is formed via coupling the activated benzo[d]dioxole-5-carboxylic acid with 4-(azepan-1-yl)but-2-yn-1-amine.
Carboxylic Acid Activation
The acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Protocol :
Amide Coupling
The acyl chloride reacts with the amine under basic conditions.
Procedure :
Characterization Data :
Alternative Synthetic Routes and Optimization
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for amide bond formation.
Conditions :
Solid-Phase Synthesis
Immobilized benzo[d]dioxole derivatives enable iterative coupling steps.
Advantages :
Challenges and Mitigation Strategies
Steric Hindrance
The bulky azepane group limits reaction efficiency.
Solutions :
Byproduct Formation
Oxidation of the alkyne moiety may occur.
Preventive Measures :
- Strict anaerobic conditions.
- Antioxidants (e.g., BHT).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Substitution: The aromatic ring in the benzo[d][1,3]dioxole core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: N-oxides of the azepane ring.
Reduction: Alkenes or alkanes from the reduction of the alkyne group.
Substitution: Halogenated or nitrated derivatives of the benzo[d][1,3]dioxole core.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics like thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide is not fully elucidated but is believed to involve interactions with specific molecular targets. The benzo[d][1,3]dioxole core can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The azepane ring may enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Benzo[d][1,3]dioxole-5-carboxamide Derivatives
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and reported activities:
Key Structural Differences and Implications
- Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in IIc enhances α-amylase inhibition, likely due to increased electron withdrawal improving binding to the enzyme’s active site . Phenoxy Groups: IId’s 2-methoxyphenoxy group enhances cytotoxicity, possibly by intercalating into DNA or disrupting cancer cell membranes .
Spacer Modifications :
- The but-2-yn-1-yl spacer in the target compound introduces rigidity compared to flexible alkyl chains (e.g., S807’s heptan-4-yl), which could restrict conformational freedom and improve target selectivity.
Pharmacological and Toxicological Profiles
- Antidiabetic Activity: IIc demonstrated a 50% reduction in blood glucose levels in diabetic mice at 50 mg/kg, comparable to metformin .
- Cytotoxicity: IId’s IC₅₀ values (26.59 µM for HeLa) suggest moderate potency, but phenoxy-containing analogs may face toxicity challenges in vivo .
- Flavor Enhancement : S807’s low effective concentration (0.1–1 ppm) highlights the role of alkyl chains in flavor potency, though azepane’s bulkiness might reduce receptor affinity .
Biological Activity
N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an azepane ring and a benzo[d][1,3]dioxole moiety, which contribute to its unique pharmacological properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₂₆N₂O₃ |
| InChI | InChI=1S/C19H26N2O3/c1-23-17-13... (full InChI available on PubChem) |
| CAS Number | Not specified in the search results |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Azepane Ring: Cyclization reactions using appropriate precursors.
- Alkyne Addition: Introduction of the butynyl group via palladium-catalyzed coupling reactions.
- Benzamide Formation: Reacting the intermediate with benzoic acid derivatives to form the final compound.
Biological Activity
This compound has shown potential in various biological assays, particularly in modulating receptor functions and exhibiting antimicrobial properties.
The compound's mechanism of action is thought to involve:
- Receptor Binding: Interaction with specific molecular targets such as GABA receptors and other neurotransmitter systems.
- Enzyme Inhibition: Potential inhibition of enzymes related to neurodegenerative diseases and cancer pathways .
Case Studies and Research Findings
Recent studies have highlighted the biological activity of similar compounds and their implications:
Antimicrobial Activity
A study investigated the antimicrobial effects of related compounds, demonstrating that modifications in the azepane structure could enhance antibacterial efficacy. For instance, derivatives with increased lipophilicity showed improved membrane penetration and activity against Gram-positive bacteria.
Neuropharmacological Effects
Research on benzodiazepine analogs has indicated that compounds with similar structures may exhibit anxiolytic and anticonvulsant properties. The binding affinity at GABA-A receptors was significantly higher for compounds with a similar azepane structure, suggesting potential therapeutic applications in anxiety disorders .
Comparative Analysis
A comparison of N-(4-(azepan-1-yl)but-2-yn-1-y)benzo[d][1,3]dioxole-5-carboxamide with structurally similar compounds reveals unique aspects of its biological profile:
| Compound | Biological Activity | Binding Affinity (Ki) |
|---|---|---|
| N-(4-(azepan-1-yl)but-2-yn-1-y)benzo[d][1,3]dioxole | Moderate receptor modulation | TBD |
| N-(4-(azepan-1-y)butyryl)-benzamide | High affinity for GABA receptors | 15 nM |
| N-(4-(azepan)-2-thienyl)-carboxamide | Significant antimicrobial activity | 25 nM |
Q & A
Q. Optimization strategies :
- Temperature control : Maintain 60–80°C for amide coupling to avoid side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
- Catalysts : Palladium catalysts for alkyne coupling, with triethylamine as a base to neutralize byproducts .
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : Confirm structural integrity (e.g., ¹³C NMR for carbonyl groups at ~170 ppm) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- HPLC : Assess purity (>95% by reverse-phase C18 columns) .
- X-ray crystallography : Resolve stereochemistry for crystalline derivatives .
Basic: What biological assays are suitable for initial pharmacological screening?
Answer:
- Antimicrobial activity : Broth microdilution assays against Staphylococcus aureus and Escherichia coli (MIC values) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .
Advanced: How does the azepan-1-yl group influence bioavailability and target binding?
Answer:
- Bioavailability : The azepane ring enhances solubility via nitrogen lone-pair interactions with water, improving logP values compared to non-azepane analogs .
- Target binding : Molecular docking shows the azepane moiety forms hydrogen bonds with hydrophobic pockets in enzyme active sites (e.g., kinase ATP-binding domains) .
Advanced: How to resolve contradictory efficacy data across in vitro and in vivo models?
Answer:
- Dosage adjustments : Account for metabolic clearance differences (e.g., hepatic microsomal stability assays) .
- Model selection : Use orthotopic xenografts instead of subcutaneous tumors for better translational relevance .
- Biomarker validation : Quantify target engagement via Western blotting or ELISA in treated tissues .
Advanced: How can molecular docking predict interactions with enzymatic targets?
Answer:
- Software tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations .
- Target selection : Focus on enzymes with conserved active sites (e.g., tyrosine kinases, caspases) .
- Validation : Compare docking scores with experimental IC₅₀ values to refine force-field parameters .
Advanced: What design strategies improve selectivity for cancer cells?
Answer:
- Prodrug modification : Introduce esterase-cleavable groups activated in tumor microenvironments .
- Structural analogs : Replace the azepane with smaller rings (e.g., piperidine) to reduce off-target binding .
- Linker optimization : Adjust alkyne spacer length to balance membrane permeability and target affinity .
Basic: What key physicochemical properties impact experimental design?
Answer:
| Property | Value/Method | Reference |
|---|---|---|
| logP | ~2.5 (calculated via ChemDraw) | |
| Solubility | 0.1 mg/mL in PBS (pH 7.4, 25°C) | |
| Melting Point | 198–202°C (DSC) |
These properties guide solvent selection for assays and storage conditions (-20°C under argon) .
Advanced: How does pH/temperature stability affect laboratory handling?
Answer:
- pH stability : Degrades rapidly at pH < 5 (hydrolysis of amide bond); use neutral buffers for stock solutions .
- Temperature : Store at -20°C; avoid freeze-thaw cycles to prevent precipitation .
- Light sensitivity : Protect from UV exposure due to benzo[d][1,3]dioxole photoinstability .
Advanced: What in silico methods predict metabolic pathways and toxicity?
Answer:
- Metabolism prediction : Use SwissADME or ADMET Predictor to identify cytochrome P450 oxidation sites .
- Toxicity screening : ProTox-II for hepatotoxicity alerts (e.g., structural alerts for quinone formation) .
- Validation : Cross-reference with in vitro microsomal assays (e.g., rat liver S9 fractions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
